molecular formula C15H13N3O4S B5758492 3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5758492
M. Wt: 331.3 g/mol
InChI Key: NDDCIKHUBMDUTA-UHFFFAOYSA-N
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Description

3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-nitroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-amino-N-[(3-nitrophenyl)carbamothioyl]benzamide, while substitution of the methoxy group can produce various derivatives with different functional groups.

Scientific Research Applications

3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

  • 3-methoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
  • 4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
  • 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

These compounds share similar structural features but differ in the position of the nitro group or other substituents

Properties

IUPAC Name

3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-13-7-2-4-10(8-13)14(19)17-15(23)16-11-5-3-6-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDCIKHUBMDUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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